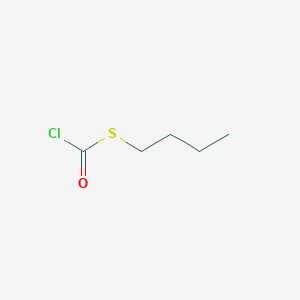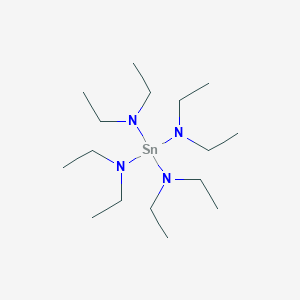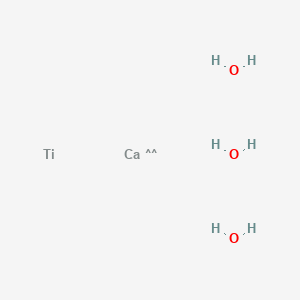
S-Butyl chlorothioformate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of S-Butyl chlorothioformate-related compounds often involves reactions with organotin(IV) complexes or reactions in organic solvents. For example, the biosynthesis of tert-butyl compounds using carbonyl reductase from Rhodosporidium toruloides in organic solvents has been explored (Liu et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds related to S-Butyl chlorothioformate is determined using techniques like X-ray diffraction. For instance, studies on the molecular structure of ethyl chlorothioformate, a related compound, provided insights into its conformational properties (Rodríguez Pirani et al., 2011).
Chemical Reactions and Properties
S-Butyl chlorothioformate reacts to form various products depending on the reaction conditions. For instance, the Curtius rearrangement of aromatic acids can lead to the formation of isocyanate derivatives, which are relevant to the study of chlorothioformate species (Lebel & Leogane, 2006).
Physical Properties Analysis
Physical properties of related compounds are studied using spectroscopic and crystallographic techniques. For example, the synthesis and structural characterization of organotin(IV) complexes provide insight into their physical characteristics (Shpakovsky et al., 2012).
Chemical Properties Analysis
The chemical properties of S-Butyl chlorothioformate and related compounds can be elucidated through studies on their reactivity, bonding, and interaction with other chemicals. Investigations into the formation of anomalous structures in PVC, for example, shed light on the reactivity of such compounds (Hjertberg & Sörvik, 1983).
Wissenschaftliche Forschungsanwendungen
Environmental Contaminants and Fate
Research on parabens, which are esters of para-hydroxybenzoic acid and share chemical functionality with chlorothioformates, has explored their occurrence, fate, and behavior in aquatic environments. These studies reveal how such chemicals, despite wastewater treatments that eliminate them relatively well, persist at low concentrations in effluents and are ubiquitous in surface water and sediments. This suggests a potential research application for S-Butyl chlorothioformate in studying its environmental fate and impact, given its likely similar behavior and environmental persistence (Haman et al., 2015).
Chemoinformatics
Advancements in chemoinformatics, a field that deals with the organization, management, and analysis of chemical information, highlight the application of S-Butyl chlorothioformate in data analysis and chemical property prediction. This area of study is crucial for drug discovery and development, suggesting that S-Butyl chlorothioformate could be used in predictive modeling and simulation of chemical processes (Agrafiotis et al., 2007).
Decomposition and Transformation
Studies on the decomposition of organic compounds, such as Methyl Tert-Butyl Ether (MTBE), by adding hydrogen in a cold plasma reactor, provide insights into the potential for S-Butyl chlorothioformate to be involved in similar decomposition processes. This research demonstrates the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting organic compounds, suggesting a pathway for the investigation of S-Butyl chlorothioformate's reactivity and decomposition under controlled conditions (Hsieh et al., 2011).
Safety And Hazards
S-Butyl chlorothioformate is considered a hazardous chemical and should be handled with caution . It can cause severe irritation and damage to the eyes, skin, and respiratory system upon contact . It is recommended to wear appropriate personal protective equipment and to handle the compound in a fume hood .
Eigenschaften
IUPAC Name |
S-butyl chloromethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClOS/c1-2-3-4-8-5(6)7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLZPZAKCIKQKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70535354 | |
| Record name | S-Butyl carbonochloridothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-Butyl chlorothioformate | |
CAS RN |
13889-94-6 | |
| Record name | S-Butyl carbonochloridothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13889-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Butyl carbonochloridothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (butylsulfanyl)(chloro)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















